2-Fluoro-5-iodo-4-methylbenzoic acid
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Overview
Description
2-Fluoro-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution . The compound may undergo similar reactions, with the fluorine and iodine atoms possibly acting as leaving groups.
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that benzoic acid derivatives can have various effects, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-iodo-4-methylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodo-4-methylbenzoic acid typically involves the introduction of fluorine and iodine atoms onto a methylbenzoic acid precursor. One common method is the nucleophilic fluorination of 1-arylbenziodoxolones, followed by iodination. The reaction conditions often include the use of fluoride salts in polar aprotic solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing readily available precursors and efficient catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to form carbon-carbon bonds.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Products: Formation of various substituted benzoic acids.
Oxidation Products: Conversion to carboxylic acids or ketones.
Reduction Products: Formation of alcohols or alkanes.
Scientific Research Applications
2-Fluoro-5-iodo-4-methylbenzoic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a radiolabeling agent in biological studies, aiding in the tracking of molecular interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
2-Fluoro-5-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Fluoro-5-iodobenzoic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 2-Fluoro-5-iodo-4-methylbenzoic acid is unique due to the combination of fluorine, iodine, and a methyl group on the benzene ring. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and other scientific fields.
Biological Activity
2-Fluoro-5-iodo-4-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and case studies.
This compound is characterized by the following structural features:
- Molecular Formula : C8H6FIO2
- Molecular Weight : 292.04 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including multidrug-resistant (MDR) organisms. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting bacterial growth.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 16 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 64 |
These findings indicate that the compound could serve as a lead for developing new antibiotics targeting resistant strains .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers.
Case Study :
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Mechanistically, it appears to inhibit the Hsp90 protein, which is crucial for cancer cell survival .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound interacts with receptors involved in inflammatory pathways, potentially reducing inflammation associated with various diseases .
Research Applications
The compound's unique structure allows it to be utilized in various research applications:
Properties
IUPAC Name |
2-fluoro-5-iodo-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJKIRXNEVXOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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